N-(1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors One common route includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of N7-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:
- 1,5-Dimethylpyrazole
- 3,5-Dimethylpyrazole
- Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane
Uniqueness
N~7~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a triazolopyrimidine core and a carboxamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15N7O |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H15N7O/c1-11-8-15(22-23(11)2)21-16(25)14-9-13(12-6-4-3-5-7-12)20-17-18-10-19-24(14)17/h3-10H,1-2H3,(H,21,22,25) |
InChI Key |
CTBAIFWJHCMXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.